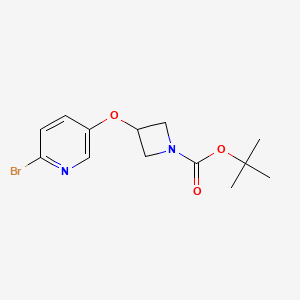

1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Description

Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group shields the azetidine nitrogen from unwanted reactions. It is typically removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine, a critical step in late-stage functionalization.

Ether Linkage

The aryl-ether bond between the azetidine and pyridine rings is stable under basic and mildly acidic conditions but can be cleaved via strong acids (e.g., HBr in acetic acid) or reductive methods (e.g., LiAlH₄).

6-Bromopyridine

The bromine atom at the pyridine’s 6-position participates in cross-coupling reactions:

Azetidine Ring

The strained four-membered ring undergoes ring-opening reactions with nucleophiles (e.g., Grignard reagents) or electrophiles, yielding linear amines or fused heterocycles. For example, treatment with LiAlH₄ opens the ring to form γ-amino alcohols, while photoredox conditions enable radical-mediated functionalization.

Table 1: Key Reactivity Pathways

| Functional Group | Reaction Type | Conditions | Product |

|---|---|---|---|

| Boc Group | Deprotection | TFA in DCM | Free azetidine amine |

| 6-Bromopyridine | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives |

| Azetidine Ring | Ring-Opening | LiAlH₄, THF, 0°C → RT | γ-Amino alcohol |

Properties

IUPAC Name |

tert-butyl 3-(6-bromopyridin-3-yl)oxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDRMMHRSSNZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine typically involves the reaction of 6-bromopyridin-3-ol with 1-Boc-3-azetidinol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the azetidine ring.

Scientific Research Applications

Scientific Research Applications

The compound serves multiple roles across various domains:

Chemistry

- Intermediate in Synthesis : 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine acts as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further modifications through substitution reactions, leading to a variety of derivatives that can be explored for different chemical properties.

Biology

- Biological Pathway Studies : Researchers utilize this compound to investigate biological pathways and interactions. Its ability to interact with specific enzymes and receptors makes it valuable for studying mechanisms of action in biological systems.

Medicine

- Therapeutic Potential : There is ongoing research into the therapeutic properties of this compound. It is being evaluated for its potential use in drug development, particularly in targeting diseases where brominated compounds exhibit beneficial effects.

Industry

- Material Development : Beyond pharmaceutical applications, this compound is also explored in the development of new materials and chemical processes, showcasing its versatility in industrial applications.

Mechanism of Action

The mechanism of action of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the azetidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Physical Properties: Electron-Withdrawing Groups (Cl, Br, F): Chloro- and bromo-substituted derivatives (e.g., 34b, 34c, and the target compound) exhibit higher melting points compared to fluorinated analogs (34d), likely due to increased intermolecular interactions (e.g., halogen bonding) . Aromatic vs. Heteroaromatic Substituents: The quinoline derivative (Compound 12) is an oil, contrasting with the solid-state behavior of phenyl-substituted azetidines, suggesting heteroaromatic groups may reduce crystallinity .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels that of Compound 12, involving a palladium-catalyzed coupling between 6-bromopyridin-3-ol and 1-Boc-3-hydroxyazetidine under basic conditions (e.g., Cs₂CO₃) .

- Derivatives like 34b–34e are synthesized via nucleophilic substitution or coupling reactions, with purities varying significantly (31–91%), indicating challenges in isolating halogenated products .

However, alkyl iodides (e.g., 1-Boc-3-(iodomethyl)azetidine) exhibit higher reactivity, albeit with cross-contamination risks during scale-up . Boc-protected azetidines generally demonstrate excellent stability under basic and acidic conditions, making them versatile intermediates .

Biological Activity

1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine is a synthetic compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and biological pathway modulation. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and applications.

Chemical Structure

The structure of this compound features a brominated pyridine moiety connected to an azetidine ring through an ether linkage. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions.

Synthesis

The synthesis typically involves the reaction of 6-bromopyridin-3-ol with 1-Boc-3-azetidinol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions are optimized to yield high purity and yield of the desired product .

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The azetidine ring can interact with various enzymes, potentially modulating their activity. The bromine atom in the pyridine ring may participate in halogen bonding, enhancing binding affinity to target proteins.

- Kinase Inhibition : Preliminary studies suggest that similar compounds can inhibit kinase activities, which are crucial in many cellular signaling pathways .

Antimicrobial Activity

There is evidence suggesting that compounds structurally related to this compound possess significant antimicrobial properties. For instance, related derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Cytotoxicity Studies

Research into cytotoxicity indicates that certain derivatives can exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, studies have shown that modifications to similar azetidine structures can lead to enhanced cytotoxic effects against specific cancer types while maintaining low toxicity levels against healthy cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Boc-3-((6-chloropyridin-3-YL)oxy)azetidine | Moderate antimicrobial activity | Chlorine substituent |

| 1-Boc-3-((6-fluoropyridin-3-YL)oxy)azetidine | High selectivity for certain kinases | Fluorine substituent |

| This compound | Stronger halogen bonding interactions | Bromine substituent enhances reactivity |

The unique presence of bromine in this compound allows for distinct reactivity patterns compared to its chloro and fluoro counterparts, potentially leading to enhanced biological activity .

Case Study: Inhibition of Kinase Activity

In a study examining small molecule inhibitors, compounds similar to this compound demonstrated potent inhibition of specific kinases involved in cancer progression. The IC50 values were reported in the low-nanomolar range, indicating high potency .

Case Study: Antimicrobial Efficacy

A comparative study on antimicrobial agents highlighted that derivatives bearing similar structural motifs exhibited strong bactericidal effects against Staphylococcus spp., with some compounds outperforming established antibiotics like ciprofloxacin . This suggests that this compound may also possess significant antimicrobial properties worth exploring further.

Q & A

Q. How can researchers analyze degradation pathways under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C). Use LC-QTOF-MS to identify degradation products (e.g., Boc cleavage yielding free azetidine or bromopyridinyl hydrolysis). Compare with stability data from related azetidine-carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.